

fabrication of perovskite solar cells using a Trip-tolylamine HTL

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An Application Note on the Fabrication of Perovskite Solar Cells Using a **Tri-p-tolylamine** Hole Transport Layer

Audience: Researchers, scientists, and professionals in materials science and renewable energy development.

Abstract: Perovskite solar cells (PSCs) have demonstrated remarkable progress, achieving power conversion efficiencies (PCEs) exceeding 26%.[1][2] The hole transport layer (HTL) is a critical component for efficient charge extraction and overall device performance.[3] **Tri-p-tolylamine** (TPA), a derivative of triphenylamine (TPA), has emerged as a cost-effective and efficient hole transport material (HTM) due to its favorable electrochemical and photophysical properties.[3][4] This document provides a detailed protocol for the fabrication and characterization of high-performance PSCs utilizing a TPA-based HTL.

Data Presentation: Performance Metrics

The following table summarizes typical performance parameters for perovskite solar cells incorporating a **Tri-p-tolylamine** HTL. These values are representative of well-optimized devices fabricated under controlled laboratory conditions.



Parameter	Symbol	Typical Value Range	Unit
Power Conversion Efficiency	PCE	17 - 21	%
Open-Circuit Voltage	Voc	1.0 - 1.15	V
Short-Circuit Current Density	Jsc	20 - 24	mA/cm ²
Fill Factor	FF	70 - 80	%

Experimental Protocols

This section details the step-by-step procedure for fabricating perovskite solar cells in a standard n-i-p planar architecture. All solution preparation and spin-coating steps should be performed inside a nitrogen-filled glovebox.[5]

Substrate Preparation and Cleaning

- Begin with patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates.
- Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates thoroughly using a nitrogen gun.
- Treat the substrates with UV-Ozone for 15-20 minutes immediately before transferring them into the glovebox. This step removes organic residues and increases the surface wettability.

Electron Transport Layer (ETL) Deposition

- A compact layer of TiO₂ is typically used as the ETL.
- Deposit the compact TiO₂ layer onto the FTO substrate using spray pyrolysis or spin-coating
 of a titanium diisopropoxide bis(acetylacetonate) solution.
- Anneal the substrates at 500°C for 30 minutes in ambient air.



• Allow the substrates to cool to room temperature before transferring them into the glovebox.

Perovskite Absorber Layer Deposition

- Precursor Solution: Prepare a 1.2 M precursor solution of the desired perovskite composition (e.g., a mixed cation-halide like CsFAMAPblBr) in a mixed solvent of DMF:DMSO (4:1 v/v). Stir the solution at 60°C for at least 2 hours.
- Spin-Coating: Dispense approximately 40 μL of the perovskite precursor solution onto the ETL-coated substrate.[5]
- Execute a two-step spin-coating program:
 - Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
 - Step 2: 5000 rpm for 30 seconds (acceleration: 2000 rpm/s).
- Anti-Solvent Dripping: During the second step, dispense 100-150 μL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the center of the spinning substrate, approximately 10 seconds before the end of the program.
- Annealing: Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes inside the glovebox. The film should change from a light yellow to a dark brown/black color.[7]

Tri-p-tolylamine Hole Transport Layer (HTL) Deposition

- HTL Solution Preparation:
 - Dissolve **Tri-p-tolylamine** (TPA) in chlorobenzene at a concentration of 80 mg/mL.
 - To improve conductivity and device performance, introduce additives to the solution. First, prepare a stock solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile (170 mg/mL).
 - \circ Add 20 μ L of the Li-TFSI stock solution and 10 μ L of 4-tert-butylpyridine (tBP) for every 1 mL of the TPA/chlorobenzene solution.



- Spin-Coating: Once the perovskite layer has cooled to room temperature, deposit the TPA
 HTL solution by spin-coating at 4000 rpm for 30 seconds.
- Drying: Dry the film on a hotplate at 70°C for 10-20 minutes inside the glovebox.

Top Electrode Deposition

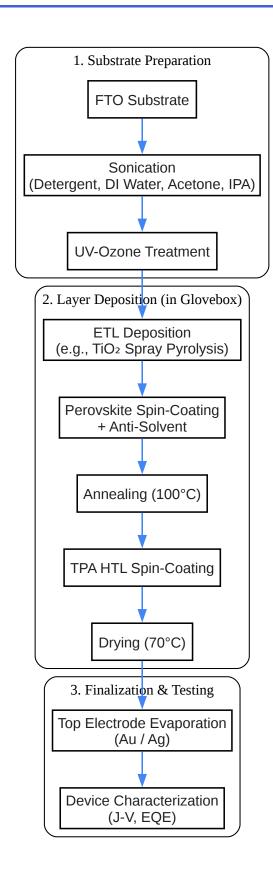
- Define the active area of the device using a shadow mask.
- Transfer the substrates to a thermal evaporator chamber.
- Evaporate an 80-100 nm layer of gold (Au) or silver (Ag) under high vacuum ($< 10^{-6}$ Torr) to serve as the top contact.

Device Characterization

- Current Density-Voltage (J-V) Measurement: Characterize the photovoltaic performance using a solar simulator under AM 1.5G (100 mW/cm²) illumination. Extract key metrics (PCE, Voc, Jsc, FF) from the J-V curves.
- External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the photon-toelectron conversion efficiency at different wavelengths. The integrated Jsc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.

Visualizations

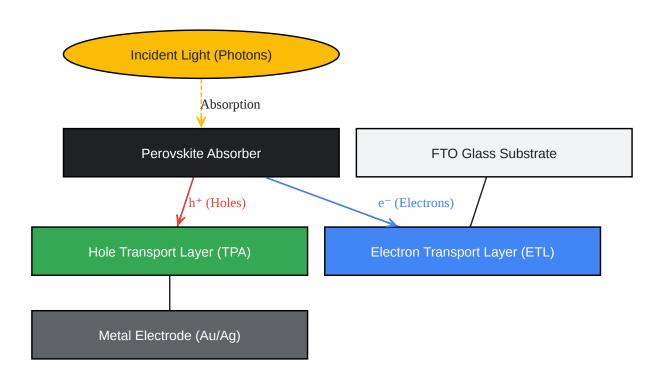




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Caption: Workflow for the fabrication of a TPA-based perovskite solar cell.





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Caption: Device architecture and charge transport pathways in a PSC.

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